4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate
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Overview
Description
4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is an organic compound with a complex structure that includes both aromatic and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate typically involves a multi-step process. One common method includes the formation of the imine bond through the reaction of 2,4-difluoroaniline with an aldehyde, followed by sulfonation with 4-chlorobenzenesulfonyl chloride. The reaction conditions often require a base such as triethylamine and an organic solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions for substitution reactions often involve catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-methoxybenzenesulfonate
- 4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-bromobenzenesulfonate
Uniqueness
4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate is unique due to the presence of both difluorophenyl and chlorobenzenesulfonate groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
[4-[(2,4-difluorophenyl)iminomethyl]phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2NO3S/c20-14-3-8-17(9-4-14)27(24,25)26-16-6-1-13(2-7-16)12-23-19-10-5-15(21)11-18(19)22/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBQRQIQWUVMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)F)F)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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